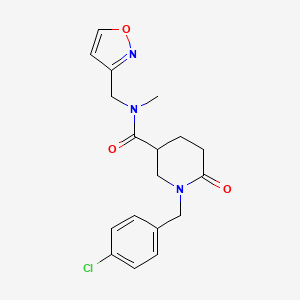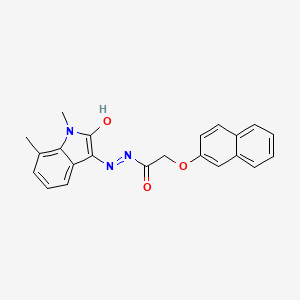
1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to involve interactions with various molecular targets such as enzymes, receptors, and ion channels. In some cases, this compound has been shown to act as an inhibitor of certain enzymes, which can lead to a decrease in the activity of disease pathways. In other cases, this compound has been shown to modulate the activity of certain receptors and ion channels, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific molecular targets that it interacts with. In some cases, this compound has been shown to have anti-inflammatory and anti-tumor effects, which may be related to its ability to inhibit certain enzymes involved in these pathways. In other cases, this compound has been shown to have neuroprotective effects, which may be related to its ability to modulate the activity of certain receptors and ion channels in the central nervous system.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to interact with various molecular targets, which can provide insights into the mechanisms of disease pathways. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its interactions with various molecular targets in more detail, including its effects on enzymes, receptors, and ion channels. Additionally, future research could focus on developing new synthesis methods for this compound, as well as exploring its potential as a building block for the synthesis of other compounds with therapeutic potential.
合成法
The synthesis of 1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine, 3-isoxazolylmethylamine, and N-methyl-6-oxo-3-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
1-(4-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been investigated for its interactions with various enzymes and proteins, including its potential as an inhibitor of certain enzymes involved in disease pathways.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-21(12-16-8-9-25-20-16)18(24)14-4-7-17(23)22(11-14)10-13-2-5-15(19)6-3-13/h2-3,5-6,8-9,14H,4,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYXZPZDURQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5150825.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5150848.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)

![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)

![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)

![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)
![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
